molecular formula C7H14N2O4 B13068010 Ethyl 2-amino-3-methyl-3-nitrobutanoate

Ethyl 2-amino-3-methyl-3-nitrobutanoate

Cat. No.: B13068010
M. Wt: 190.20 g/mol
InChI Key: VRVIJVZNTASOJI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-methyl-3-nitrobutanoate is an organic compound with the molecular formula C7H14N2O4 It is a derivative of butanoic acid and contains both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-methyl-3-nitrobutanoate typically involves the nitration of ethyl 2-amino-3-methylbutanoate. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. Common reagents used in this process include nitric acid and sulfuric acid as the nitrating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-methyl-3-nitrobutanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitroso or nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Ethyl 2-amino-3-methylbutanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Ethyl 2-nitroso-3-methyl-3-nitrobutanoate or ethyl 2-nitro-3-methyl-3-nitrobutanoate.

Scientific Research Applications

Ethyl 2-amino-3-methyl-3-nitrobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-methyl-3-nitrobutanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-methylbutanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Ethyl 2-nitro-3-methylbutanoate: Lacks the amino group, affecting its biological activity and reactivity.

    Methyl 2-amino-3-methyl-3-nitrobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H14N2O4

Molecular Weight

190.20 g/mol

IUPAC Name

ethyl 2-amino-3-methyl-3-nitrobutanoate

InChI

InChI=1S/C7H14N2O4/c1-4-13-6(10)5(8)7(2,3)9(11)12/h5H,4,8H2,1-3H3

InChI Key

VRVIJVZNTASOJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)(C)[N+](=O)[O-])N

Origin of Product

United States

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